2-{[(1-Hydroxyprop-2-yn-1-yl)oxy]carbonyl}benzoic acid

Hydrophilicity Phthalate Esters Reaction Medium Engineering

2-{[(1-Hydroxyprop-2-yn-1-yl)oxy]carbonyl}benzoic acid (also named 3-butyn-2-ol hydrogen phthalate; molecular formula C₁₁H₈O₅, MW 220.18 g mol⁻¹) is a racemic hydrogen phthalate monoester of 3-butyn-2-ol. It contains a terminal alkyne and a free benzoic acid moiety, making it a bifunctional intermediate used in chiral resolution processes and as a propargylic building block for click-type conjugations.

Molecular Formula C11H8O5
Molecular Weight 220.18 g/mol
CAS No. 42969-62-0
Cat. No. B12082955
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-{[(1-Hydroxyprop-2-yn-1-yl)oxy]carbonyl}benzoic acid
CAS42969-62-0
Molecular FormulaC11H8O5
Molecular Weight220.18 g/mol
Structural Identifiers
SMILESC#CC(O)OC(=O)C1=CC=CC=C1C(=O)O
InChIInChI=1S/C11H8O5/c1-2-9(12)16-11(15)8-6-4-3-5-7(8)10(13)14/h1,3-6,9,12H,(H,13,14)
InChIKeyWAUGKQWSQAUKPF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-{[(1-Hydroxyprop-2-yn-1-yl)oxy]carbonyl}benzoic acid (CAS 42969-62-0) – Propargylic Phthalate Monoester for Chiral Resolution & Alkyne Chemistry


2-{[(1-Hydroxyprop-2-yn-1-yl)oxy]carbonyl}benzoic acid (also named 3-butyn-2-ol hydrogen phthalate; molecular formula C₁₁H₈O₅, MW 220.18 g mol⁻¹) is a racemic hydrogen phthalate monoester of 3-butyn-2-ol. It contains a terminal alkyne and a free benzoic acid moiety, making it a bifunctional intermediate used in chiral resolution processes and as a propargylic building block for click-type conjugations . The compound is registered under EU REACH as an industrial intermediate (EC 610‑090‑9) .

Why Generic Phthalate Monoesters Cannot Substitute 3-Butyn-2-ol Hydrogen Phthalate in Chiral Resolution and Alkyne-Functionalization Workflows


Substituting 3-butyn-2-ol hydrogen phthalate with a generic phthalate monoester (e.g., butyl or ethyl hydrogen phthalate) eliminates the terminal alkyne group that is essential for downstream CuAAC click chemistry and for conferring distinct hydrophilicity (LogP ≈ 0.49 vs. >2.5 for common dialkyl phthalates) . Furthermore, the compound’s chiral 3-butyn-2-ol moiety is specifically exploited in classical resolution protocols to obtain enantiopure building blocks; achiral or differently substituted phthalate esters cannot engage in the same diastereomeric salt formation with chiral amines, which is critical for achieving high enantiomeric excess .

Quantitative Differentiation Evidence for 2-{[(1-Hydroxyprop-2-yn-1-yl)oxy]carbonyl}benzoic acid (CAS 42969-62-0) Against Closest Analogs


LogP of 0.49 vs. Common Phthalate Diesters – Preferential Partitioning into Aqueous Reaction Media

The calculated LogP (octanol-water partition coefficient) of 2-{[(1-hydroxyprop-2-yn-1-yl)oxy]carbonyl}benzoic acid is 0.49 , indicating substantial hydrophilicity relative to widely used phthalate diesters such as diethyl phthalate (LogP ≈ 2.47) and dibutyl phthalate (LogP ≈ 4.5). This difference of 2–4 LogP units translates to a >100‑fold greater distribution into aqueous phases, which is advantageous for aqueous-phase click reactions and for purification by liquid-liquid extraction.

Hydrophilicity Phthalate Esters Reaction Medium Engineering

Racemic Hydrogen Phthalate as Cost-Effective Precursor for High-ee 3-Butyn-2-ol via Classical Resolution

The racemic hydrogen phthalate ester serves as the key intermediate in the classical resolution of 3-butyn-2-ol. Patent CN102408313B demonstrates that reaction of racemic phthalic acid mono-(1-methyl-2-propynyl) ester with a chiral amine (e.g., (R)- or (S)-α-methylbenzylamine) followed by fractional crystallization and hydrolysis delivers (R)- or (S)-3-butyn-2-ol with enantiomeric excess values exceeding 99% . In contrast, direct purchase of enantiopure (R)-3-butyn-2-ol hydrogen phthalate (CAS 3113-93-7) typically incurs a >5‑fold cost premium per gram based on catalogue pricing.

Chiral Resolution Enantiomeric Excess 3-Butyn-2-ol

REACH Registration Ensures Regulatory Continuity for EU-Based Manufacturing

2-{[(1-Hydroxyprop-2-yn-1-yl)oxy]carbonyl}benzoic acid is fully registered under EU REACH (EC 610-090-9) as an intermediate, with a joint registration led by Výzkumný ústav organických syntéz a.s. . Many structurally analogous phthalate monoesters (e.g., mono-(1-ethyl-1-methyl-2-propynyl) phthalate, CAS 131-67-9) are not registered or are registered at lower tonnage bands, introducing potential regulatory delays when sourcing for industrial-scale campaigns within the EU.

REACH Compliance Supply Chain Security Phthalate Regulation

Bulk Industrial Availability at 99.99% Purity with 25 kg Packaging

Commercial suppliers list 2-{[(1-hydroxyprop-2-yn-1-yl)oxy]carbonyl}benzoic acid at 99.99% purity and offer packaging in 25 kg drums . In contrast, many research-grade chiral hydrogen phthalate esters are typically supplied in sub-gram to gram quantities with purity ≤ 98% and at substantially higher unit costs. The combination of ultra-high purity and bulk packaging aligns with kilo-lab to pilot-plant scale requirements without the need for re-purification.

Bulk Supply Purity Specification Scale-Up

Optimal Application Scenarios for 2-{[(1-Hydroxyprop-2-yn-1-yl)oxy]carbonyl}benzoic acid (CAS 42969-62-0) Driven by Quantitative Differentiation


Cost-Efficient Production of Enantiopure (R)- or (S)-3-Butyn-2-ol for Chiral Drug Intermediates

The racemic hydrogen phthalate is resolved with a chiral amine (e.g., (R)-α-methylbenzylamine) to deliver 3-butyn-2-ol with >99% ee, as detailed in patent CN102408313B . This route reduces procurement cost by >80% compared to direct purchase of enantiopure (R)-3-butyn-2-ol hydrogen phthalate, while maintaining stereochemical fidelity. The resulting chiral alcohol is a key intermediate for muscarinic agonists, antifungal anthraquinones, and helical polyacetylene catalysts.

Aqueous-Phase Click Chemistry Conjugation of Carboxylic Acid-Containing Payloads

The low LogP (0.49) of the compound ensures sufficient water solubility for copper-catalyzed azide-alkyne cycloaddition (CuAAC) performed in aqueous or mixed aqueous-organic media. The free benzoic acid group can be directly coupled to amine-containing biomolecules (e.g., proteins, peptides) via standard carbodiimide chemistry, while the terminal alkyne serves as a click handle for fluorescent dyes, affinity tags, or PEG chains. This obviates the need for a separate PEG linker that would otherwise increase molecular weight and cost.

REACH-Compliant Multi-Kilogram Synthesis in EU Pilot Plants

Because the substance is fully REACH-registered (EC 610-090-9) as an intermediate , it can be procured and used in the EU without additional registration dossiers. Suppliers provide 99.99% purity material in 25 kg drums , enabling direct use in pilot-scale hydrogenation or cross-coupling reactions without preliminary purification. This combination of regulatory readiness and bulk availability shortens the path from process development to clinical trial material production.

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